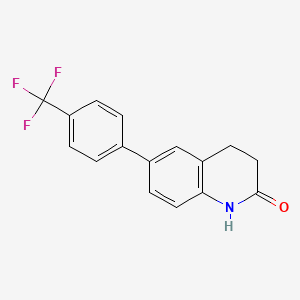
Eg5InhibitorVII
Overview
Description
Eg5InhibitorVII is a small molecule inhibitor that targets the kinesin spindle protein Eg5, also known as kinesin family member 11 or kinesin-5. Eg5 is a motor protein essential for the formation of the bipolar spindle during mitosis, making it a critical target for cancer therapy. Inhibiting Eg5 disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eg5InhibitorVII involves multiple steps, including the formation of a nitrogen-containing heterocyclic compound. The synthetic route typically starts with the preparation of an intermediate compound, which is then subjected to various chemical reactions to form the final product. Common reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
Eg5InhibitorVII undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and selectivity of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Eg5InhibitorVII has a wide range of scientific research applications, including:
Mechanism of Action
Eg5InhibitorVII exerts its effects by binding to the allosteric site of the Eg5 motor protein, inhibiting its ATPase activity. This prevents the proper formation of the mitotic spindle, leading to cell cycle arrest at the metaphase stage and subsequent apoptosis. The molecular targets and pathways involved include the stabilization of the active site magnesium ion and the inhibition of nucleotide exchange at the active site .
Comparison with Similar Compounds
Eg5InhibitorVII is unique compared to other Eg5 inhibitors due to its specific binding affinity and selectivity for the allosteric site of the Eg5 protein. Similar compounds include:
Monastrol: The first selective inhibitor of Eg5, known for its distinctive monoastral spindle phenotype.
S-(methoxytrityl)-L-cysteine (S(MeO)TLC): A potent Eg5 inhibitor with promising anticancer activity.
3,4-dihydropyrimidin-2(1H)-one derivatives (DHPMs): A class of Eg5 inhibitors with pronounced antitumor activity.
This compound stands out due to its higher potency and selectivity, making it a valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C16H12F3NO |
|---|---|
Molecular Weight |
291.27 g/mol |
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C16H12F3NO/c17-16(18,19)13-5-1-10(2-6-13)11-3-7-14-12(9-11)4-8-15(21)20-14/h1-3,5-7,9H,4,8H2,(H,20,21) |
InChI Key |
WNVWLPPJRMIRBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














